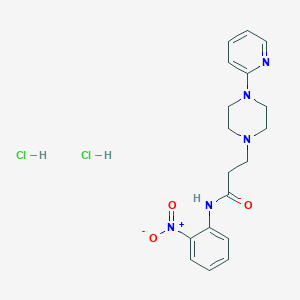
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride, also known as TAK-901, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound is a potent and selective inhibitor of the Aurora A kinase, which plays a critical role in cell division and is frequently overexpressed in cancer cells.
作用机制
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is a selective inhibitor of the Aurora A kinase, which is a key regulator of mitosis. Aurora A kinase is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting Aurora A kinase, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride disrupts the normal progression of mitosis, leading to cell cycle arrest and apoptosis.
生化和生理效应
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. It also inhibits cell proliferation and induces cell cycle arrest in the G2/M phase. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth.
实验室实验的优点和局限性
One of the major advantages of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is its selectivity for Aurora A kinase, which reduces the risk of off-target effects. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has shown efficacy in a wide range of cancer cell lines, making it a promising candidate for further development. However, one limitation of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride is its poor solubility, which can make dosing and formulation challenging.
未来方向
There are several potential future directions for the development of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride. One area of interest is the combination of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride with other chemotherapeutic agents to enhance its efficacy. Another potential direction is the development of more potent and selective inhibitors of Aurora A kinase. Finally, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride may have applications beyond cancer, such as in the treatment of neurodegenerative diseases.
合成方法
The synthesis of 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride involves the reaction of 2-nitrobenzaldehyde with 2-pyridinecarboxaldehyde in the presence of piperazine and acetic acid to form the intermediate 2-nitrophenyl-4-(2-pyridinyl)-1,3-dioxolane. This intermediate is then reacted with 2-bromoacetamide to form 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride. The compound is obtained as a dihydrochloride salt.
科学研究应用
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to other chemotherapeutic agents. In addition, 1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride has demonstrated efficacy in animal models of cancer, including breast, lung, and colon cancer.
属性
CAS 编号 |
104373-63-9 |
|---|---|
产品名称 |
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydrochloride |
分子式 |
C18H23Cl2N5O3 |
分子量 |
428.3 g/mol |
IUPAC 名称 |
N-(2-nitrophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide;dihydrochloride |
InChI |
InChI=1S/C18H21N5O3.2ClH/c24-18(20-15-5-1-2-6-16(15)23(25)26)8-10-21-11-13-22(14-12-21)17-7-3-4-9-19-17;;/h1-7,9H,8,10-14H2,(H,20,24);2*1H |
InChI 键 |
WPZVYYFAJOMXPV-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3.Cl.Cl |
规范 SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=N3.Cl.Cl |
其他 CAS 编号 |
104373-63-9 |
同义词 |
1-Piperazinepropanamide, N-(2-nitrophenyl)-4-(2-pyridinyl)-, dihydroch loride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(3-Bromophenyl)benzo[D]thiazole](/img/structure/B24853.png)
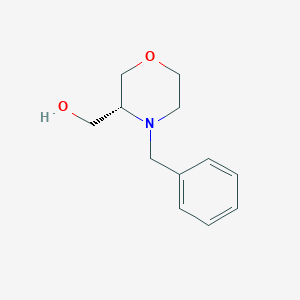
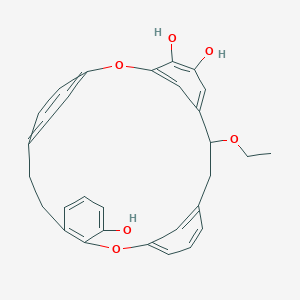
![1H,4H,5H,8H-2,3a,4a,6,7a,8a-Hexaazacyclopenta[def]fluorene-4,8-dione, hexahydro-2,6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B24858.png)
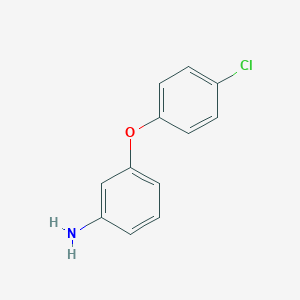
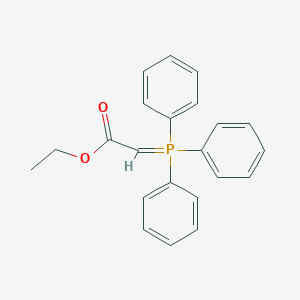
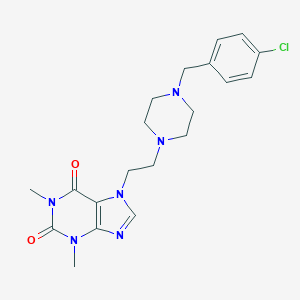
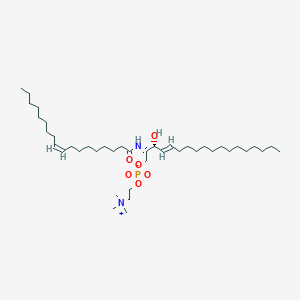
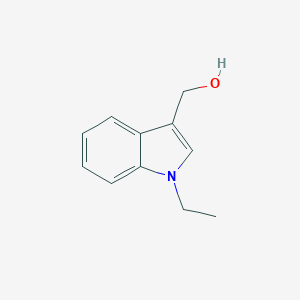
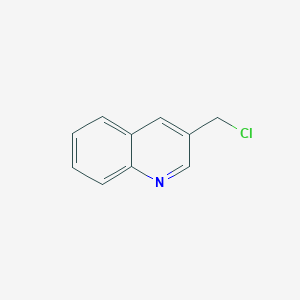
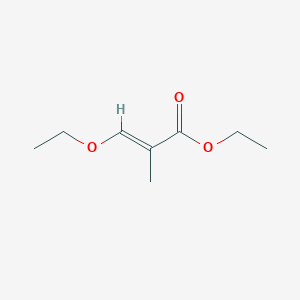
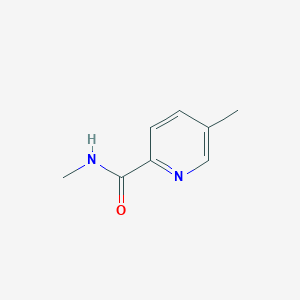
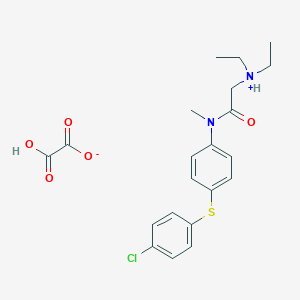
![Amino 7-[bis(2-chloroethyl)amino]-1,2,3,4-tetrahydronaphthalene-2-carboxylate](/img/structure/B24883.png)